molecular formula C12H16ClN3O B1653038 [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1707575-99-2

[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B1653038
CAS No.: 1707575-99-2
M. Wt: 253.73
InChI Key: YGXIOVYZNBFMRK-UHFFFAOYSA-N
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Description

[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzyl group attached to an imidazole ring, which is further modified with an amine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride typically involves multiple steps. One common approach is the reaction of 2-methoxybenzylamine with an appropriate imidazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be designed to minimize waste and ensure the safety of the operators.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form different derivatives.

  • Reduction: : The amine group can be reduced to form secondary or tertiary amines.

  • Substitution: : The benzyl group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Imidazole derivatives with different oxidation states.

  • Reduction: : Secondary or tertiary amines.

  • Substitution: : Benzyl derivatives with various substituents.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methoxybenzyl group and the imidazole ring. Similar compounds include other benzyl-imidazole derivatives and various amine hydrochlorides. These compounds may have similar applications but differ in their chemical properties and biological activities.

List of Similar Compounds

  • Benextramine tetrahydrochloride

  • Methylamine hydrochloride

  • Mechlorethamine hydrochloride

Properties

IUPAC Name

[3-[(2-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-16-12-5-3-2-4-10(12)8-15-9-14-7-11(15)6-13;/h2-5,7,9H,6,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXIOVYZNBFMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707575-99-2
Record name 1H-Imidazole-5-methanamine, 1-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707575-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
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[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
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[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
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[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
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[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Reactant of Route 6
[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

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